molecular formula C17H12BrNO2 B2637986 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 139781-14-9

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No. B2637986
CAS RN: 139781-14-9
M. Wt: 342.192
InChI Key: FXROTDSWXRSXMK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one is a synthetic organic compound that has been used in a variety of scientific research applications. It is a quinoline derivative with a six-membered ring structure and a bromine substituent. The compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one is a significant compound in organic and medicinal chemistry due to its role in various synthesis and chemical transformations. A study by Park and Lee (2004) demonstrated an efficient synthesis of 4-phenylquinolin-2(1H)-one derivatives through a one-pot reaction, highlighting the compound's role in creating structurally diverse quinolones (Park & Lee, 2004). Similarly, research by Abdou et al. (2019) focused on the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, underlining the importance of this family of compounds in synthetic organic chemistry (Abdou et al., 2019).

Structural and Vibrational Spectroscopic Studies

The structural and vibrational properties of derivatives of 3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one have been a subject of interest. Murugavel et al. (2016) synthesized a novel derivative and performed structural and vibrational spectroscopic studies, employing DFT computations to understand its properties (Murugavel et al., 2016).

Antimicrobial Activities

Another significant application of 3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one derivatives is in the field of antimicrobial research. Ladani et al. (2010) synthesized a series of hydroquinolin-2-ones and screened them for their antimicrobial activities, demonstrating the potential of these compounds in medicinal applications (Ladani et al., 2010).

Catalytic and Synthetic Applications

The compound and its derivatives have been used in various catalytic and synthetic processes. For instance, Xu et al. (2014) synthesized cyclopalladated complexes using a derivative and explored their application in catalytic activities (Xu et al., 2014).

Biological Activity Studies

Further research has been conducted to explore the biological activities of derivatives of this compound. Patel et al. (2006) synthesized novel quinazolinones and evaluated their antimicrobial activities, contributing to the understanding of the biological potentials of these compounds (Patel et al., 2006).

properties

IUPAC Name

3-acetyl-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROTDSWXRSXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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